molecular formula C16H23NO5 B8270017 2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid CAS No. 886364-91-6

2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid

Cat. No.: B8270017
CAS No.: 886364-91-6
M. Wt: 309.36 g/mol
InChI Key: SUANLYCZPPNHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a methoxy group on the phenyl ring, and a propionic acid moiety. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Propionic Acid Moiety: The protected amino group is then reacted with 3-methoxybenzaldehyde to form an imine intermediate.

    Reduction: The imine intermediate is reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Carboxylation: The amine is then carboxylated using carbon dioxide in the presence of a base to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid moiety can be reduced to form an alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Trifluoroacetic acid is often used to remove the Boc protecting group.

Major Products Formed

    Oxidation: 2-(Tert-butoxycarbonylamino-methyl)-3-(3-hydroxy-phenyl)-propionic acid.

    Reduction: 2-(Tert-butoxycarbonylamino-methyl)-3-(3-methoxy-phenyl)-propanol.

    Substitution: 2-Amino-methyl-3-(3-methoxy-phenyl)-propionic acid.

Scientific Research Applications

2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid is used in various scientific research applications, including:

    Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.

    Pharmaceuticals: It is used as an intermediate in the synthesis of drugs and biologically active molecules.

    Biological Studies: It is used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the amino group, allowing for selective reactions at other functional groups. The methoxy group on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Tert-butoxycarbonylamino-methyl)-3-phenyl-propionic acid: Lacks the methoxy group on the phenyl ring.

    2-(Tert-butoxycarbonylamino-methyl)-3-(4-methoxy-phenyl)-propionic acid: Has the methoxy group at the para position instead of the meta position.

    2-(Tert-butoxycarbonylamino-methyl)-3-(3-hydroxy-phenyl)-propionic acid: Has a hydroxyl group instead of a methoxy group.

Uniqueness

2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid is unique due to the presence of the methoxy group at the meta position on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s solubility, stability, and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

886364-91-6

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)8-11-6-5-7-13(9-11)21-4/h5-7,9,12H,8,10H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

SUANLYCZPPNHCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)OC)C(=O)O

Origin of Product

United States

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